5-Hexylbenzene-1,3-diol Demonstrates Optimal Anthelmintic Activity Among Alkylresorcinols
In a comprehensive in vitro study of alkylresorcinols against human and hog ascaris, hexylresorcinol (the 4-substituted isomer) exhibited the strongest anthelmintic effect compared to other chain lengths. The activity decreased with both larger and smaller carbon numbers. In human clinical treatment, the hexyl compound was again the most effective, followed by amyl- and heptyl-resorcinols [1]. While this study primarily used the 4-isomer, it establishes the functional importance of the hexyl chain length for this class of compounds.
| Evidence Dimension | In vitro anthelmintic effect |
|---|---|
| Target Compound Data | Hexylresorcinol (4-isomer): Strongest in vitro effect among alkylresorcinols (C1-C8) |
| Comparator Or Baseline | Amyl- (C5), heptyl- (C7), octyl- (C8) resorcinols |
| Quantified Difference | Activity decreases with both larger and smaller carbon numbers |
| Conditions | In vitro against human and hog ascaris in 1:1,000 to 1:2,000 dilutions; human clinical treatment assessed by egg-counting and worm-counting methods |
Why This Matters
For researchers developing anthelmintic agents, this data demonstrates that the hexyl chain length is optimal for maximizing activity within the alkylresorcinol series, guiding lead selection and analog design.
- [1] Studies on Synthetic Anthelmintics Part 3. Anthelmintic Studies on Alkylresorcinols and Alkylchlororesorcinols. Journal of Okayama Medical Association, 1954, 66(5), 985-993. View Source
